molecular formula C17H16ClN3O4 B11547453 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11547453
M. Wt: 361.8 g/mol
InChI Key: WZZLIRGKUVSRNI-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated nitrophenyl group, a dimethylphenoxy group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a chlorinated nitrophenyl group and a dimethylphenoxy group distinguishes it from other similar compounds, potentially leading to different applications and effects .

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16ClN3O4/c1-11-4-3-5-12(2)17(11)25-10-16(22)20-19-9-13-6-7-14(18)15(8-13)21(23)24/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

WZZLIRGKUVSRNI-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.